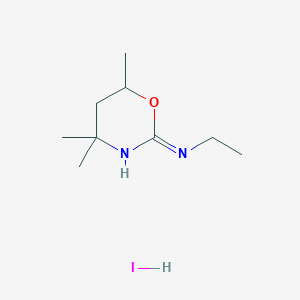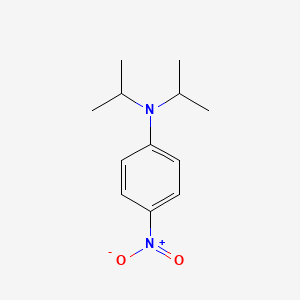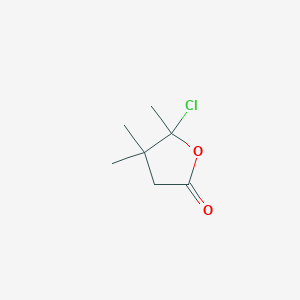
5-Chloro-4,4,5-trimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4,4,5-trimethyloxolan-2-one is an organic compound with the molecular formula C6H9ClO2 It is a derivative of oxolane, characterized by the presence of a chlorine atom and three methyl groups attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4,5-trimethyloxolan-2-one typically involves the chlorination of 4,4,5-trimethyloxolan-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control to enhance the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4,4,5-trimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-4,4,5-trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4,4,5-trimethyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5-Trimethyloxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and properties.
5-Bromo-4,4,5-trimethyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
5-Chloro-4,4-dimethyloxolan-2-one: Similar but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
5-Chloro-4,4,5-trimethyloxolan-2-one is unique due to the presence of both the chlorine atom and three methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
35167-47-6 |
|---|---|
Fórmula molecular |
C7H11ClO2 |
Peso molecular |
162.61 g/mol |
Nombre IUPAC |
5-chloro-4,4,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H11ClO2/c1-6(2)4-5(9)10-7(6,3)8/h4H2,1-3H3 |
Clave InChI |
GWTBPAWNNAEKEL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)OC1(C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


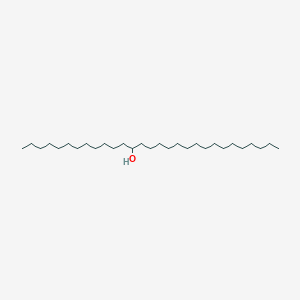
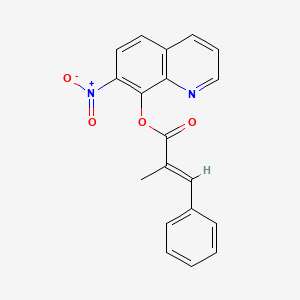


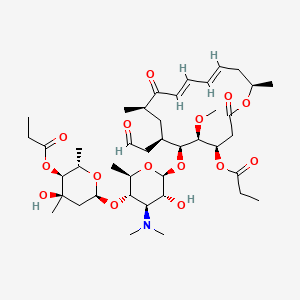
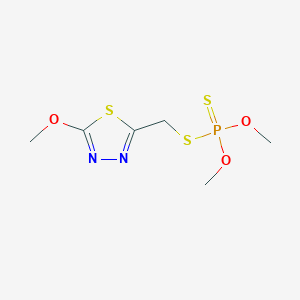
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
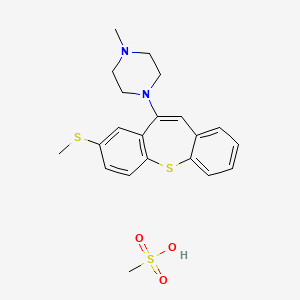

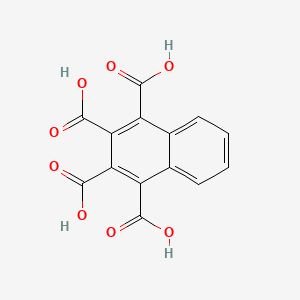
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
